![molecular formula C17H18FN3O4 B12303301 1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06426779 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in modulating the immune response by targeting IRAK4, which plays a crucial role in the signal transduction of innate immune responses from toll-like receptors and interleukin-1 receptors .
Preparation Methods
The synthesis of PF-06426779 involves several steps, including the preparation of key intermediates and the final coupling reactionThe final step involves the coupling of the lactam intermediate with a methoxy-substituted isoquinoline carboxamide . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Chemical Reactions Analysis
PF-06426779 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted site, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs .
Scientific Research Applications
PF-06426779 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.
Biology: Employed in research to understand the signaling mechanisms of the innate immune system.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer
Mechanism of Action
PF-06426779 exerts its effects by selectively inhibiting IRAK4. This inhibition disrupts the signal transduction pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of PF-06426779 include the active site of IRAK4, where it binds and prevents the phosphorylation of downstream signaling molecules .
Comparison with Similar Compounds
PF-06426779 is unique compared to other IRAK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CAY10580: Another IRAK4 inhibitor but with different structural features.
Alclofenac: A non-steroidal anti-inflammatory drug that also targets IRAK4 but with lower selectivity.
Vidupiprant: An anti-inflammatory compound with a broader target profile
PF-06426779 stands out due to its specific fluorine substitution, which enhances its binding affinity and selectivity for IRAK4 .
Properties
Molecular Formula |
C17H18FN3O4 |
|---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
1-[(4-fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C17H18FN3O4/c1-8-12(21-16(23)14(8)18)7-25-17-10-6-13(24-2)11(15(19)22)5-9(10)3-4-20-17/h3-6,8,12,14H,7H2,1-2H3,(H2,19,22)(H,21,23) |
InChI Key |
GISRWBROCYNDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


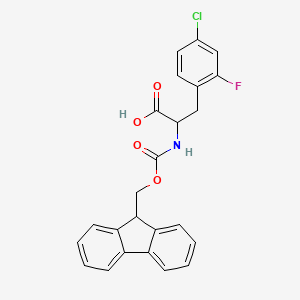
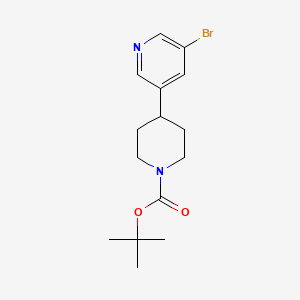


![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
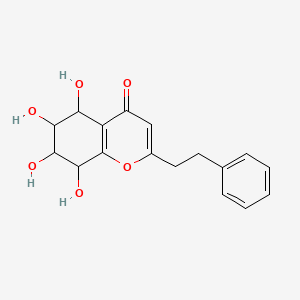
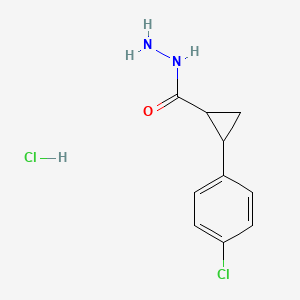
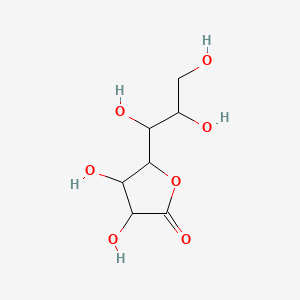

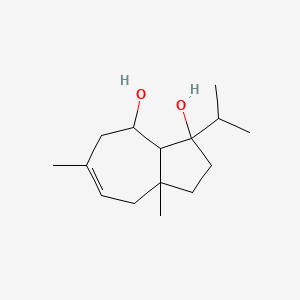
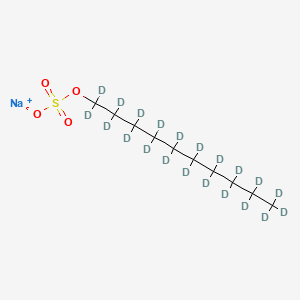
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
